molecular formula C20H18N4O B11303546 4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol

4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol

Cat. No.: B11303546
M. Wt: 330.4 g/mol
InChI Key: SISBOHQMVYQORD-UHFFFAOYSA-N
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Description

4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a central bicyclic pyrazolo-pyrimidine core substituted with a 3,5-dimethyl group, a 2-phenyl group, and a 4-aminophenol moiety. Its synthesis typically involves multi-component reactions or regioselective substitutions, as observed in related pyrazolo[1,5-a]pyrimidine derivatives .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenol

InChI

InChI=1S/C20H18N4O/c1-13-12-18(22-16-8-10-17(25)11-9-16)24-20(21-13)14(2)19(23-24)15-6-4-3-5-7-15/h3-12,22,25H,1-2H3

InChI Key

SISBOHQMVYQORD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol typically involves the condensation of appropriate aminopyrazoles with phenolic compounds under controlled conditions. One common method involves the use of dimethylamino leaving groups to control regioselectivity, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of deep eutectic solvents (DES) has been reported to provide several advantages such as a benign environment, high yield, scalability, and simple work-up procedures .

Chemical Reactions Analysis

Types of Reactions

4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, quinones, and amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and material science applications, driven by substituent-dependent electronic and steric effects. Below is a detailed comparison of 4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Features
4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol (Target) 3,5-Dimethyl; 2-Phenyl; 4-Aminophenol Not reported ~370–380 (estimated) Enhanced hydrogen-bonding via phenolic -OH; steric bulk from phenyl group .
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one (17) 3,5-Dimethyl; 2-Phenyl; 7-Ketone Not reported 280.3 Lacks phenolic -OH; ketone group increases electrophilicity.
4-(2-Amino-7-p-chlorophenylpyrazolo[1,5-a]pyrimidin-3-ylazo)-phenol (22c) 2-Amino; 7-p-Cl-phenyl; 3-Azo-phenol 306–307 407.8 Azo linkage reduces solubility; Cl-substituent enhances lipophilicity.
5-(3,5-Dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (52) 3,5-Dimethylphenyl; 2-Methyl; 7-Ketone Not reported 295.3 Methyl groups enhance steric hindrance; ketone limits hydrogen-bonding.
3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK85) 3-CF3; 5-CF3; 4-Methyl Not reported 435.3 CF3 groups increase electron-withdrawing effects and metabolic stability.

Key Observations :

Substituent Effects on Solubility: The target compound’s phenolic -OH group improves aqueous solubility compared to ketone- or azo-substituted analogs (e.g., compound 17 or 22c) .

Thermal Stability: Azo-containing derivatives (e.g., 22c) exhibit higher melting points (306–307°C), likely due to increased crystallinity from planar azo linkages . The target compound’s melting point is unreported but expected to be lower due to the flexible aminophenol moiety.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one (17), which is prepared via condensation of aldehydes with nitrogen nucleophiles .
  • In contrast, trifluoromethyl-substituted derivatives (e.g., MK85) require specialized fluorinated precursors, increasing synthetic complexity .

Spectroscopic Distinctions: The phenolic -OH in the target compound generates distinct 1H-NMR signals (~5–6 ppm) and IR stretches (~3200–3500 cm⁻¹), absent in ketone-containing analogs . 19F-NMR data for fluorinated analogs (e.g., MK85) confirm substituent integration, a feature irrelevant to the target compound .

Research Implications

  • Biological Activity: While biological data for the target compound are unavailable, structurally related pyrazolo[1,5-a]pyrimidines exhibit kinase inhibition and antimicrobial activity. The phenolic -OH may enhance target binding via hydrogen bonding, as seen in analogous azo-phenol derivatives .
  • Material Science : The phenyl and dimethyl groups in the target compound could stabilize π-stacked architectures, similar to those observed in pyrazolo[1,5-a]pyrimidine-based organic semiconductors .

Biological Activity

4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure includes a phenolic group and a pyrazolo-pyrimidine moiety, which are believed to contribute to its significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of 4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol can be described as follows:

  • Chemical Formula : C17H19N5O
  • Molecular Weight : 313.37 g/mol
  • Key Functional Groups : Amino group, hydroxyl group, and pyrazolo-pyrimidine ring.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the field of oncology. The following sections summarize its key pharmacological effects.

Anticancer Activity

Studies have shown that 4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol possesses significant anticancer properties. It has been tested against various cancer cell lines and has demonstrated cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa10.0Cell cycle arrest
HepG215.0Inhibition of proliferation

These findings suggest that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle regulation.

The primary target for 4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol appears to be cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2 activity, the compound disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells. This mechanism is supported by studies showing that treatment with the compound results in significant changes in cell cycle distribution and apoptosis markers in treated cells.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • In Vitro Study on MCF-7 Cells
    • Objective: To assess the antiproliferative effects.
    • Results: The compound showed a dose-dependent reduction in cell viability with an IC50 of 12.5 µM.
    • Conclusion: The results indicate potential for therapeutic use in breast cancer treatment.
  • In Vivo Study on Sarcoma 180 Tumor Model
    • Objective: To evaluate antitumor efficacy.
    • Results: Tumor inhibition rates were observed at 66.47% when treated with encapsulated formulations compared to untreated controls.
    • Conclusion: The study supports the development of liposomal formulations for enhanced delivery and reduced toxicity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties of 4-({3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenol:

Compound Name Structural Features Unique Properties
3-(4-Aminophenyl)-6-methylpyrazolo[1,5-a]pyrimidineAmino group at para positionSelective kinase inhibition
7-(Phenyl)-3-methylpyrazolo[1,5-a]pyrimidinePhenyl substitution at position 7Strong antiproliferative effects
4-(6-Methylpyrazolo[1,5-a]pyrimidin-3-yloxy)anilineEther linkage to anilinePotential anti-inflammatory agent

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